molecular formula C29H28FN3O5S B11094001 Ethyl 4-[({3-[2-(2-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate

Ethyl 4-[({3-[2-(2-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate

Cat. No.: B11094001
M. Wt: 549.6 g/mol
InChI Key: MUNKRWDUVYPZLS-UHFFFAOYSA-N
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Description

Ethyl 4-[({3-[2-(2-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate is a complex organic compound with a unique structure that includes fluorophenyl, methoxyphenyl, and thioxoimidazolidinyl groups

Preparation Methods

The synthesis of Ethyl 4-[({3-[2-(2-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate involves multiple steps, including nucleophilic substitution reactions and the use of various reagents. The preparation typically starts with the synthesis of intermediate compounds, which are then reacted under specific conditions to form the final product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity .

Chemical Reactions Analysis

Ethyl 4-[({3-[2-(2-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 4-[({3-[2-(2-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 4-[({3-[2-(2-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Ethyl 4-[({3-[2-(2-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C29H28FN3O5S

Molecular Weight

549.6 g/mol

IUPAC Name

ethyl 4-[[2-[3-[2-(2-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C29H28FN3O5S/c1-3-38-28(36)20-8-10-21(11-9-20)31-26(34)18-25-27(35)33(22-12-14-23(37-2)15-13-22)29(39)32(25)17-16-19-6-4-5-7-24(19)30/h4-15,25H,3,16-18H2,1-2H3,(H,31,34)

InChI Key

MUNKRWDUVYPZLS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=CC=C3F)C4=CC=C(C=C4)OC

Origin of Product

United States

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